2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluoromethyl group, which is known for its ability to modulate biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
The synthesis of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with propanehydrazide under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide or potassium carbonate . The reaction is carried out at elevated temperatures, often around 80-100°C, to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .
Scientific Research Applications
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Industry: In the agricultural industry, the compound is used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The pyrazole ring can interact with various biological targets, including proteins and nucleic acids, influencing their function and stability . These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide can be compared with other similar compounds, such as:
3-(Difluoromethyl)-5-methyl-1H-pyrazole: This compound shares the pyrazole ring and difluoromethyl group but lacks the propanehydrazide moiety.
2-(3-(Trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)propanehydrazide: This compound features a trifluoromethyl group instead of a difluoromethyl group.
2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)propanehydrazide: This compound lacks the methyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-4-3-6(7(9)10)13-14(4)5(2)8(15)12-11/h3,5,7H,11H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFGLKDQYMJMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NN)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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